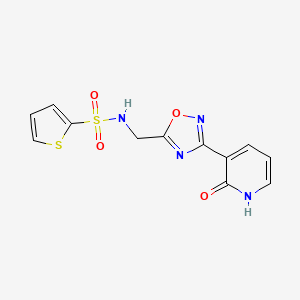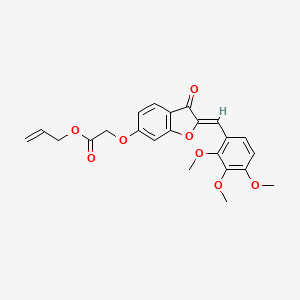![molecular formula C6H4ClFN4 B2769279 5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1610021-35-6](/img/structure/B2769279.png)
5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine belongs to the class of organic compounds known as pyrazolo[1,5-a]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology . The synthesis of PPs has been widely studied , and various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The properties and stability found in pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Scientific Research Applications
Anti-Mycobacterial Activity
5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine derivatives have been identified as potent inhibitors of mycobacterial ATP synthase, showing significant promise in the treatment of Mycobacterium tuberculosis (M.tb). The structure-activity relationship studies of these derivatives highlight their potential as inhibitors of M.tb due to their potent in vitro growth inhibition capabilities, low hERG liability, and good stability in mouse/human liver microsomes (Sutherland et al., 2022).
A2A Adenosine Receptor Antagonism
Another application of pyrazolo[1,5-a]pyrimidin-7-amine derivatives is their role as high-affinity and selective antagonists for the human A2A adenosine receptor (AR). These derivatives, exemplified by compounds like SCH 442416, have been utilized to extend ether-linked chain substituents, achieving potent and selective A2A AR antagonism. This feature has implications for the development of pharmacological probes for studying the A2A AR, highlighting the derivatives' utility in understanding adenosine-mediated physiological processes (Kumar et al., 2011).
Synthesis in Aqueous Media under Ultrasound Irradiation
The synthesis of substituted pyrazolo[1,5-a]pyrimidine derivatives has been enhanced by the use of ultrasound in aqueous media. This method involves a regioselective synthesis approach that provides an efficient route to highly substituted derivatives, offering a versatile methodology for the synthesis of novel compounds with potential biological activities (Kaping et al., 2020).
Bioactivity and Pharmacophore Identification
The synthesis of pyrazole derivatives, including 5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine derivatives, has led to the identification of antitumor, antifungal, and antibacterial pharmacophore sites. These findings are pivotal in drug discovery, enabling the development of new therapeutic agents with targeted bioactivity (Titi et al., 2020).
Future Directions
Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have a high impact in medicinal chemistry , and their structural diversity allows a synergic effect between new synthetic routes and the possible applications of these compounds . This hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
properties
IUPAC Name |
5-chloro-6-fluoropyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN4/c7-5-4(8)6(9)12-3(11-5)1-2-10-12/h1-2H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCHFXFAEOICMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=C(C(=C(N2N=C1)N)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Fluorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2769197.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone](/img/structure/B2769200.png)
![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2769203.png)


![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide](/img/no-structure.png)
![2-[(3-Methylphenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2769209.png)
![N-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2769212.png)



![N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2769217.png)
